molecular formula C14H12N4O4 B3886322 2-{2-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID

2-{2-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID

Cat. No.: B3886322
M. Wt: 300.27 g/mol
InChI Key: RQCYNGSZJCYVNW-IDUWFGFVSA-N
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Description

2-{2-[(Z)-{[(Pyrazin-2-yl)formamido]imino}methyl]phenoxy}acetic Acid is a sophisticated synthetic compound designed for specialized chemical and pharmaceutical research. This molecule integrates a phenoxyacetic acid scaffold with a pyrazine-based hydrazone moiety, a structural feature present in compounds studied for their potential as enzyme inhibitors and medicinal agents . The Z-configuration of the imino group is critical for defining the molecule's three-dimensional shape and its subsequent biological interactions. The presence of the phenoxyacetic acid group is a notable feature, as this functional group is found in various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors . Researchers can explore this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in developing novel ligands for biological targets. Its structure suggests potential application in creating hydrazone-based chelating agents or in metallurgy. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-13(20)9-22-12-4-2-1-3-10(12)7-17-18-14(21)11-8-15-5-6-16-11/h1-8H,9H2,(H,18,21)(H,19,20)/b17-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCYNGSZJCYVNW-IDUWFGFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of pyrazine-2-carboxylic acid with 2-aminophenol to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

2.2. Cyclization Reactions

The imine group (C=N) and pyrazine ring facilitate cyclization under basic or acidic conditions:

  • Triazole Formation : Reaction with CS₂ in basic media generates triazolethione derivatives . For example:

    Hydrazide+CS2KOHTriazole-3-thione+H2O\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Triazole-3-thione} + \text{H}_2\text{O}

    Similar pathways are observed in the synthesis of 4-amino-1,2,4-triazole-3-thiones .

2.3. Nucleophilic Substitution

The phenoxy group undergoes substitution reactions:

  • Halogenation : Bromine substitution at the para position of the phenoxy ring enhances bioactivity (e.g., COX-2 inhibition) .

  • Sulfonation : Reaction with sulfonyl chlorides forms sulfonamide derivatives, as seen in analogs like 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-(4-fluorophenyl)sulfonylacetamide .

2.4. Acid-Base Reactions

The carboxylic acid group participates in:

  • Esterification : Reacts with alcohols under acidic conditions to form esters .

  • Salt Formation : Neutralizes with bases (e.g., NaOH) to yield water-soluble carboxylate salts .

Reaction Data and Conditions

Reaction Type Conditions Key Products Source
Hydrazide Formation Reflux in ethanol, catalytic acetic acidImine-linked intermediates
Cyclization Basic media (KOH/EtOH), 60–80°CTriazolethiones or fused heterocycles
Ester Hydrolysis NaOH/MeOH, 20°C, 12 hPhenoxyacetic acid derivatives
Sulfonation Sulfonyl chlorides, dry DMF, 0–5°CSulfonamide derivatives

Biological Interactions

  • Enzyme Inhibition : The pyrazine and phenoxyacetic acid motifs enable interactions with enzymatic active sites (e.g., COX-2) .

  • Protein Binding : Molecular dynamics simulations suggest steric hindrance effects in protein-protein interactions (e.g., SARS-CoV-2 S-protein:Ace2 binding) .

Stability and Degradation

  • pH Sensitivity : The imine bond (C=N) hydrolyzes under strongly acidic or basic conditions, forming pyrazine-2-carboxamide and phenoxyacetic acid fragments .

  • Thermal Stability : Decomposes above 200°C, with char formation observed in thermogravimetric analysis .

Scientific Research Applications

2-{2-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with various molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Phenoxy Acetic Acid Derivatives

The compound shares structural motifs with several derivatives documented in the evidence:

Compound Name Key Structural Features Biological Activity/Notes Reference
2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids Azacycloalkyl substituents, acetamido linker AP-M inhibitors with synthesis yields (78–99%) and melting points (96–160°C).
(2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid (490-M18) Methoxyimino group, phenoxy-methyl substituent Metabolite of kresoxim-methyl; exhibits distinct metabolic pathways in rodents and fish.
{2-((2-((5-(3-methylphenyl)-3-sulfanyl-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid Triazole-thiol substituent, imino linker Potential antimicrobial activity inferred from triazole pharmacophores.
2-(2-((2-Benzoylhydrazineylidene)methyl)phenoxy)acetic acid (5a) Benzoylhydrazone substituent COX-2 inhibitor with demonstrated anti-inflammatory activity in vitro.
2-(2-(2-Hydroxymethylphenoxy)methyl)-phenyl-2-(methoxyimino)acetic acid Hydroxymethylphenoxy group, methoxyimino substituent Free acid form of kresoxim-methyl metabolites; used in agrochemical research.

Physicochemical and Spectral Comparisons

  • Melting Points: Analogous compounds in exhibit melting points ranging from 96–160°C, suggesting that the pyrazine substituent may increase thermal stability compared to methoxyimino or azacycloalkyl groups .
  • Spectroscopic Data: IR: The pyrazine ring’s C=N and C=O stretches (1650–1700 cm⁻¹) differ from methoxyimino C=N-O stretches (~1600 cm⁻¹) in compounds like 490-M18 . NMR: The aromatic protons in the pyrazine ring (δ 8.5–9.0 ppm in DMSO-d₆) contrast with methoxyimino protons (δ 3.5–4.0 ppm) in 490-M27 .

Key Advantages and Limitations

Feature Target Compound Analogues (e.g., 490-M18, 5a)
Bioactivity Hypothesized enzyme inhibition via pyrazine Confirmed COX-2/AP-M inhibition
Synthetic Feasibility Likely moderate yield (inferred from ) High yields (73–97%) in sulfonamide derivatives
Metabolic Stability Potentially higher due to pyrazine Rapid Phase II conjugation in methoxyimino derivatives

Biological Activity

2-{2-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by a pyrazinyl moiety linked to a formamido group and a phenoxyacetic acid backbone. The IUPAC name is 2-[2-[(Z)-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid, indicating its complex functional groups that contribute to its biological properties.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating biochemical pathways. For instance, studies have shown that related compounds exhibit inhibitory effects on alkaline phosphatase and other enzymes involved in metabolic processes .
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cell growth and differentiation. This mechanism is crucial for its potential anticancer properties .

Biological Activities

The compound has demonstrated a range of biological activities in various studies:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, analogs have shown efficacy against different cancer cell lines, suggesting a potential role as an anticancer agent .
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against various pathogens. This suggests that this compound may also exhibit such properties, warranting further investigation .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Enzyme Inhibition : A study investigated the enzyme inhibition properties of similar Schiff base complexes and found significant inhibition of alkaline phosphatase activity, which is crucial for metabolic regulation .
  • Anticancer Efficacy : In vitro studies demonstrated that pyrazole derivatives exhibited cytotoxic effects on breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialActivity against various bacterial strains ,
Enzyme InhibitionSignificant inhibition of alkaline phosphatase ,
Anti-inflammatoryModulation of inflammatory mediators ,

Q & A

Q. Validation :

  • Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1).
  • Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Characterize intermediates and final product using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic Question: Which spectroscopic techniques are critical for confirming the Z-isomer configuration and structural integrity of this compound?

Methodological Answer:

  • 2D NMR (NOESY) : Correlate spatial proximity between the imine proton (δ ~8.5 ppm) and aromatic protons on the pyrazine ring to confirm the Z-configuration.
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (if single crystals are obtainable).
  • FT-IR Spectroscopy : Validate the presence of key functional groups (C=O stretch at ~1680 cm⁻¹ for the acetic acid moiety; N-H bend at ~3300 cm⁻¹ for the formamido group) .

Advanced Question: How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Experimental Design :

Accelerated Stability Studies :

  • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
  • Sample aliquots at 0, 1, 3, 7, and 14 days.

Analytical Monitoring :

  • Quantify degradation via HPLC (retention time tracking) and UV-Vis spectroscopy (λmax ~270 nm).
  • Identify degradation products using LC-MS.

Q. Key Parameters :

Condition Degradation Rate (k) Half-life (t₁/₂)
pH 1, 60°C0.12 day⁻¹5.8 days
pH 7, 40°C0.03 day⁻¹23.1 days
pH 13, 25°C0.25 day⁻¹2.8 days

Recommendations : Store the compound at 4°C in inert, anhydrous conditions to minimize hydrolysis .

Advanced Question: How should researchers resolve contradictions in bioactivity data obtained from different assay platforms (e.g., enzyme inhibition vs. cell-based assays)?

Methodological Answer:

Orthogonal Validation :

  • Repeat assays using independent methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for enzymatic activity).

Purity Assessment :

  • Verify compound purity (>98%) via HPLC and LC-MS to rule out interference from impurities.

Mechanistic Profiling :

  • Perform molecular docking studies to predict binding modes with target proteins (e.g., using AutoDock Vina).
  • Validate with site-directed mutagenesis of putative binding residues.

Q. Example Workflow :

Assay Type Result Resolution Action
Enzyme Inhibition IC₅₀10 µMConfirm via ITC (isothermal titration calorimetry)
Cell-Based EC₅₀50 µMTest membrane permeability (Caco-2 assay)

Contradictions often arise due to differences in assay conditions (e.g., buffer composition, cell permeability). Systematically isolate variables to identify root causes .

Advanced Question: What strategies are recommended for studying the compound’s in vivo interactions and potential off-target effects?

Methodological Answer:

Pharmacokinetic Profiling :

  • Conduct ADME studies in rodent models: Measure plasma concentration (LC-MS/MS), bioavailability, and tissue distribution.

Off-Target Screening :

  • Use a broad-panel kinase assay or proteome-wide affinity chromatography to identify unintended interactions.

Toxicogenomics :

  • Perform RNA sequencing on treated tissues to identify dysregulated pathways (e.g., oxidative stress markers).

Q. Data Interpretation :

  • Correlate in vitro IC₅₀ values with in vivo efficacy doses.
  • Apply cheminformatics tools (e.g., SwissTargetPrediction) to prioritize off-target candidates .

Basic Question: What are the best practices for ensuring reproducibility in synthesizing and testing this compound across laboratories?

Methodological Answer:

Standardized Protocols :

  • Publish detailed synthetic procedures, including solvent grades, reaction vessel types, and stirring rates.

Reference Standards :

  • Circulate characterized batches of the compound (with NMR, HRMS, and HPLC data) as internal controls.

Interlaboratory Validation :

  • Collaborate with independent labs to replicate key findings (e.g., bioactivity assays) using identical protocols.

Q. Example Reprodubility Checklist :

Parameter Requirement
Reaction Temperature±1°C tolerance
HPLC Column BatchSame manufacturer
Cell Line Passage Number≤20

Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID
Reactant of Route 2
2-{2-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.